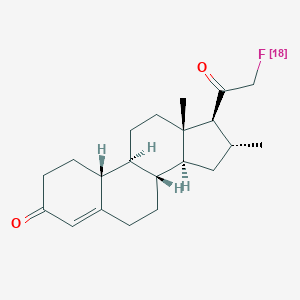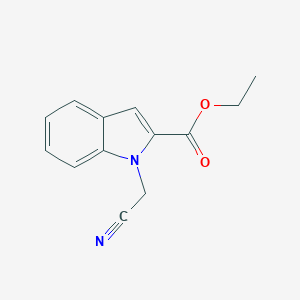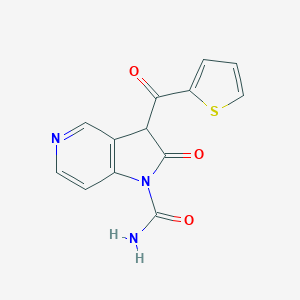
3-(2-Thenoyl)-5-azaoxindole-1-carboxamide
Descripción general
Descripción
3-(2-Thenoyl)-5-azaoxindole-1-carboxamide, also known as E64d, is a chemical compound that is widely used in scientific research. This compound is a potent inhibitor of cysteine proteases, which are enzymes that play important roles in various biological processes. The use of E64d has been shown to have significant effects on the biochemical and physiological processes of cells, making it a valuable tool for researchers in the field of biochemistry.
Mecanismo De Acción
3-(2-Thenoyl)-5-azaoxindole-1-carboxamide inhibits cysteine proteases by irreversibly binding to the active site of the enzyme. This binding prevents the protease from carrying out its normal function, resulting in the inhibition of the protease activity. 3-(2-Thenoyl)-5-azaoxindole-1-carboxamide has been shown to inhibit a wide range of cysteine proteases, including cathepsins, calpains, and papain.
Efectos Bioquímicos Y Fisiológicos
3-(2-Thenoyl)-5-azaoxindole-1-carboxamide has been shown to have significant effects on the biochemical and physiological processes of cells. This compound has been shown to induce autophagy, a process by which cells break down and recycle their own components. 3-(2-Thenoyl)-5-azaoxindole-1-carboxamide has also been shown to induce apoptosis, a process by which cells undergo programmed cell death. Additionally, 3-(2-Thenoyl)-5-azaoxindole-1-carboxamide has been shown to inhibit protein degradation, leading to the accumulation of misfolded proteins within cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 3-(2-Thenoyl)-5-azaoxindole-1-carboxamide in lab experiments has several advantages. This compound is a potent inhibitor of cysteine proteases, making it a valuable tool for researchers studying these enzymes. Additionally, 3-(2-Thenoyl)-5-azaoxindole-1-carboxamide has been shown to have significant effects on the biochemical and physiological processes of cells, making it a valuable tool for researchers studying these processes. However, 3-(2-Thenoyl)-5-azaoxindole-1-carboxamide also has several limitations. This compound is not selective for specific cysteine proteases, inhibiting a wide range of enzymes. Additionally, 3-(2-Thenoyl)-5-azaoxindole-1-carboxamide is not cell-permeable, meaning that it cannot penetrate the cell membrane and enter the cytoplasm.
Direcciones Futuras
There are several future directions for the use of 3-(2-Thenoyl)-5-azaoxindole-1-carboxamide in scientific research. One potential direction is the development of more selective inhibitors of cysteine proteases, which would allow researchers to study specific enzymes in greater detail. Additionally, the use of 3-(2-Thenoyl)-5-azaoxindole-1-carboxamide in combination with other compounds could lead to the development of new treatments for diseases such as cancer and neurodegenerative disorders. Finally, further research is needed to fully understand the biochemical and physiological effects of 3-(2-Thenoyl)-5-azaoxindole-1-carboxamide, which could lead to new insights into the functioning of cells and the development of new therapies.
Aplicaciones Científicas De Investigación
3-(2-Thenoyl)-5-azaoxindole-1-carboxamide has been extensively used in scientific research as a tool to inhibit cysteine proteases. This compound has been shown to have significant effects on the biochemical and physiological processes of cells, making it a valuable tool for researchers in the field of biochemistry. 3-(2-Thenoyl)-5-azaoxindole-1-carboxamide has been used in a variety of studies, including those focused on autophagy, apoptosis, and protein degradation.
Propiedades
Número CAS |
136887-96-2 |
|---|---|
Nombre del producto |
3-(2-Thenoyl)-5-azaoxindole-1-carboxamide |
Fórmula molecular |
C13H9N3O3S |
Peso molecular |
287.3 g/mol |
Nombre IUPAC |
2-oxo-3-(thiophene-2-carbonyl)-3H-pyrrolo[3,2-c]pyridine-1-carboxamide |
InChI |
InChI=1S/C13H9N3O3S/c14-13(19)16-8-3-4-15-6-7(8)10(12(16)18)11(17)9-2-1-5-20-9/h1-6,10H,(H2,14,19) |
Clave InChI |
AJULBBJHCDQEJV-UHFFFAOYSA-N |
SMILES |
C1=CSC(=C1)C(=O)C2C3=C(C=CN=C3)N(C2=O)C(=O)N |
SMILES canónico |
C1=CSC(=C1)C(=O)C2C3=C(C=CN=C3)N(C2=O)C(=O)N |
Sinónimos |
1H-Pyrrolo[3,2-c]pyridine-1-carboxamide, 2,3-dihydro-2-oxo-3-(2-thienylcarbonyl)- |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details










Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

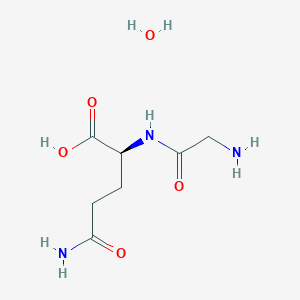
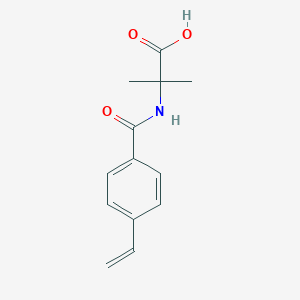
![2-Butanol, 1-[[2-(1,1-dimethylethyl)cyclohexyl]oxy]-](/img/structure/B145415.png)
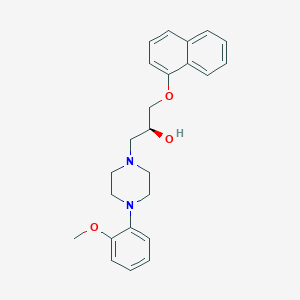
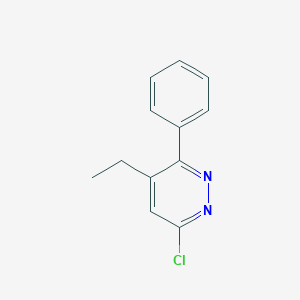
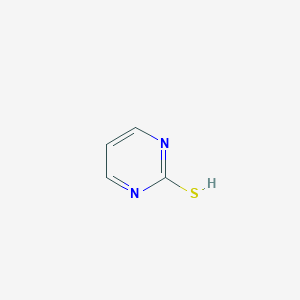
![1-Azabicyclo[3.1.1]heptane-5-carbaldehyde](/img/structure/B145422.png)
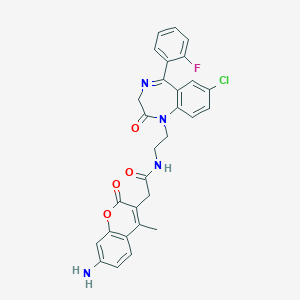
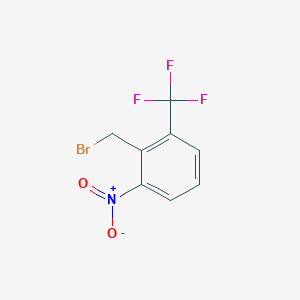
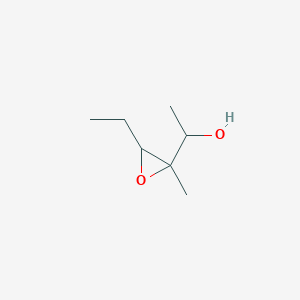
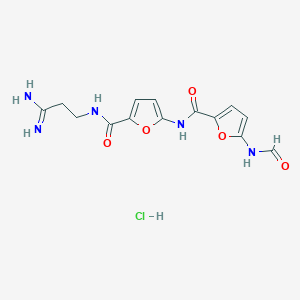
![1-[(1R,2R)-2-acetylcyclopentyl]ethanone](/img/structure/B145433.png)
